molecular formula C24H28N2O7S B2734698 methyl 4-(4-hydroxy-3-methoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 931720-31-9

methyl 4-(4-hydroxy-3-methoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2734698
CAS No.: 931720-31-9
M. Wt: 488.56
InChI Key: FECRAGSLBNTTBK-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a substituted aromatic ring (4-hydroxy-3-methoxyphenyl) at position 4 and a benzenesulfonylmethyl group at position 4. The 2-oxo-1,2,3,4-tetrahydropyrimidine core is a scaffold common in medicinal chemistry due to its bioisosteric properties with purines and pyrimidines. The compound’s structural complexity arises from the interplay of polar (hydroxy, methoxy, sulfonyl) and hydrophobic (2-methylpropyl) substituents, which influence its physicochemical and biological behavior.

Properties

IUPAC Name

methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O7S/c1-14(2)11-15-5-8-17(9-6-15)34(30,31)13-18-21(23(28)33-4)22(26-24(29)25-18)16-7-10-19(27)20(12-16)32-3/h5-10,12,14,22,27H,11,13H2,1-4H3,(H2,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECRAGSLBNTTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-hydroxy-3-methoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-hydroxy-3-methoxybenzaldehyde and 4-isobutylbenzenesulfonyl chloride. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of the pyrimidine ring through condensation reactions.

    Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides under basic conditions.

    Esterification: Formation of the ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(4-hydroxy-3-methoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a tetrahydropyrimidine core with multiple functional groups, including a methoxyphenyl moiety and a benzenesulfonyl group. Its synthesis typically involves several key steps that include the formation of the tetrahydropyrimidine ring and the introduction of substituents at specific positions to enhance biological activity. The ability to modify its structure makes it a versatile scaffold for drug design.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have shown that methyl 4-(4-hydroxy-3-methoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can interact with microbial membranes through hydrogen bonding and π-π stacking interactions, which are crucial for its efficacy as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The unique structural features allow it to interact with specific cellular pathways involved in cancer progression.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Drug Development : Due to its biological activities, it serves as a lead compound in the development of new pharmaceuticals targeting various diseases, particularly those related to infections and cancer.
  • Material Science : Its structural properties may be exploited in the development of advanced materials with enhanced stability and performance in biomedical applications.

Case Studies

Recent studies have documented various applications and effects of this compound:

  • Study on Antimicrobial Efficacy : A study published in 2023 demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes through hydrophobic interactions.
  • Evaluation of Anticancer Activity : Another research effort indicated that derivatives of this compound showed promise in inhibiting the growth of cancer cells in vitro. The study highlighted the importance of specific substituents on the tetrahydropyrimidine core for enhancing anticancer activity.

Mechanism of Action

The mechanism of action of methyl 4-(4-hydroxy-3-methoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Tetrahydropyrimidine Derivatives

Compound Name Substituents (Positions) Melting Point (°C) Solubility Trends Molecular Formula Reference
Target Compound 4-(4-Hydroxy-3-methoxyphenyl), 6-{[4-(2-methylpropyl)benzenesulfonyl]methyl} N/A Likely polar aprotic solvents C₂₄H₂₇N₂O₇S -
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 4-(3-Ethoxy-4-hydroxyphenyl), 6-methyl 293 K (monohydrate) Moderately soluble in DMSO C₁₅H₁₈N₂O₅·H₂O
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 4-(4-Methoxyphenyl), 2-(methylthio) 300 Low aqueous solubility C₁₃H₁₁N₃O₂S
4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 4-(3,4-Dimethylphenyl), 2-(methylthio) 266–268 Low aqueous solubility C₁₄H₁₃N₃OS

Key Observations :

  • Substituent Effects: The target compound’s bulky benzenesulfonylmethyl group at position 6 may reduce crystallinity compared to simpler derivatives like those in , which exhibit sharp melting points (266–300°C).
  • Hydrogen Bonding: The 4-hydroxy-3-methoxyphenyl group in the target compound can participate in intramolecular hydrogen bonding (similar to the monohydrate structure in ), influencing conformational stability and crystal packing.

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data for Selected Compounds

Compound Name IR (cm⁻¹) $^1$H NMR (δ, ppm) $^{13}$C NMR (δ, ppm) Reference
Target Compound Expected: ~3400 (O–H), ~1700 (C=O) N/A N/A -
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 3240 (N–H), 2210 (C≡N), 1680 (C=O) 2.55 (S–CH₃), 3.85 (OCH₃), 7.20–8.10 (Ar–H) 115.2 (C≡N), 161.5 (C=O)
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydro-pyrimidine-5-carboxylate monohydrate 3320 (O–H), 1705 (C=O) 1.35 (CH₂CH₃), 3.70 (OCH₃), 6.70–7.25 (Ar–H) 52.8 (OCH₃), 167.3 (C=O)

Key Observations :

  • IR Signatures: The target compound’s IR spectrum would likely show strong O–H (3400 cm⁻¹) and C=O (1700 cm⁻¹) stretches, similar to the monohydrate in . However, the absence of a nitrile group (C≡N, ~2210 cm⁻¹) distinguishes it from analogs in .
  • NMR Trends : The benzenesulfonylmethyl group in the target compound would produce distinct $^1$H NMR signals for sulfonyl-attached CH₂ (~4.0–4.5 ppm) and aromatic protons (~7.0–8.0 ppm), differing from methylthio or ethoxy substituents in .

Key Observations :

  • Antibacterial Potential: While the target compound’s activity is unreported, dihydropyrimidine derivatives with electron-withdrawing groups (e.g., sulfonyl, nitrile) often exhibit antibacterial effects via membrane disruption or enzyme inhibition . The benzenesulfonyl group in the target compound may enhance bioavailability compared to methylthio analogs.
  • Hydrophobic Interactions : The 4-(2-methylpropyl)benzenesulfonyl group may improve lipophilicity, facilitating penetration into bacterial cells, as seen in sulfonamide-based drugs.

Biological Activity

Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. Its unique structure, characterized by a pyrimidine core with various functional groups, suggests significant potential for biological activity. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a methoxyphenyl moiety and a benzenesulfonyl group. The synthesis typically involves several key steps, which may include the condensation of appropriate aldehydes and ketones in the presence of catalysts such as Lewis acids. The detailed synthesis pathway can be summarized as follows:

  • Condensation Reaction : The reaction of 4-hydroxy-3-methoxybenzaldehyde with an acetoacetate ester in the presence of thiourea under reflux conditions.
  • Purification : The crude product is purified using methods such as column chromatography or recrystallization.
  • Characterization : The final product is characterized using techniques like NMR and mass spectrometry to confirm its structure.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antitumor Activity

Studies have shown that compounds within the tetrahydropyrimidine class can exhibit antitumor properties. For instance, derivatives have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

2. Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress in cells. This activity can be attributed to the presence of hydroxyl groups that can scavenge free radicals effectively.

3. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes relevant to disease pathways:

  • Carbonic Anhydrase Inhibition : Certain derivatives have shown potent inhibition against carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis.
  • Neuraminidase Inhibition : Related compounds have been synthesized to evaluate their potential as neuraminidase inhibitors for antiviral applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduction of apoptosis in cancer cell lines
AntioxidantScavenging of free radicals
Enzyme InhibitionPotent inhibition of CA IX
Neuraminidase InhibitionPotential antiviral activity

Case Study: Antitumor Activity

In a study focusing on breast cancer cell lines (MDA-MB-231), this compound was shown to significantly increase the percentage of apoptotic cells compared to controls, indicating its potential as an anticancer agent .

Case Study: Antioxidant Evaluation

The antioxidant capacity was assessed using various assays such as DPPH radical scavenging and lipid peroxidation inhibition tests. Results indicated that the compound effectively reduced oxidative stress markers in vitro .

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